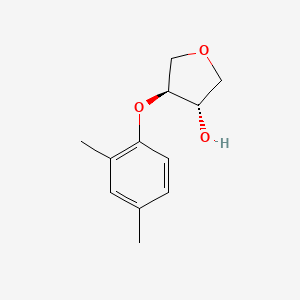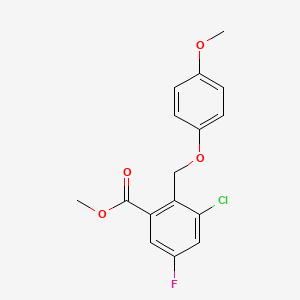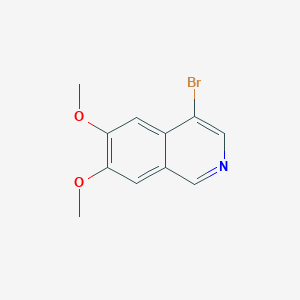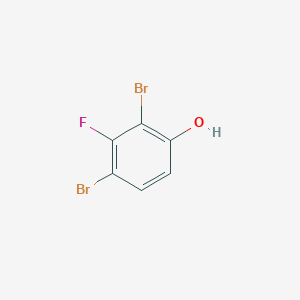![molecular formula C16H15N3O2 B13355874 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine](/img/structure/B13355874.png)
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities and applications in various fields. This compound features a naphthyl group attached to the oxadiazole ring, which is further connected to a morpholine moiety. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine typically involves the cyclization of diacyl hydrazines in the presence of a chlorinating agent. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or phosphoric acid. The industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted products.
Scientific Research Applications
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: The compound is used in the production of dyes, pigments, and fluorescent materials
Mechanism of Action
The mechanism of action of 4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]morpholine can be compared with other similar compounds, such as:
4-[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline: This compound has a quinoline moiety instead of a morpholine moiety, which may result in different biological activities and applications.
4-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-butyn-1-yl isonicotinate: This compound features a sulfanyl group and an isonicotinate moiety, which may confer unique properties and uses.
The uniqueness of this compound lies in its specific structure, which combines the properties of the naphthyl, oxadiazole, and morpholine groups, making it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-(5-naphthalen-1-yl-1,3,4-oxadiazol-2-yl)morpholine |
InChI |
InChI=1S/C16H15N3O2/c1-2-6-13-12(4-1)5-3-7-14(13)15-17-18-16(21-15)19-8-10-20-11-9-19/h1-7H,8-11H2 |
InChI Key |
WQOHCYSLCGYMCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NN=C(O2)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Rel-(1R,4S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13355799.png)


![2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-[6-(trifluoromethyl)pyridin-3-yl]acetamide](/img/structure/B13355817.png)



![3-{6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13355848.png)



![Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B13355860.png)

